2-(2-(Pyridin-2-yl)ethyl)-1H-indole
Description
Properties
Molecular Formula |
C15H14N2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethyl)-1H-indole |
InChI |
InChI=1S/C15H14N2/c1-2-7-15-12(5-1)11-14(17-15)9-8-13-6-3-4-10-16-13/h1-7,10-11,17H,8-9H2 |
InChI Key |
VYJRDSPZIAWBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
The earliest reported synthesis of 2-(2-(Pyridin-2-yl)ethyl)-1H-indole derivatives involves acid-catalyzed cyclization of pyridine-2-carbaldehyde with o-toluidine analogs. In a representative procedure, pyridine-2-carbaldehyde (10 mmol) and o-methylaniline (11 mmol) undergo reflux in toluene with p-toluenesulfonic acid as a catalyst, achieving water elimination over 5 hours to yield intermediates. Subsequent column chromatography purification isolates the target compound with a 77.3% yield.
Key variables influencing this method include:
- Catalyst loading : p-Toluenesulfonic acid at 5 mol% optimizes reaction rates without promoting side reactions.
- Solvent selection : Toluene outperforms polar aprotic solvents like DMF by facilitating azeotropic water removal.
- Temperature : Reflux conditions (110–120°C) balance reaction kinetics and thermal stability of intermediates.
Despite its simplicity, this method faces limitations in scalability due to moderate yields and challenges in separating regioisomers.
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-Mediated Buchwald-Hartwig Amination
Palladium catalysis has revolutionized the synthesis of aryl-ethyl-indole systems. A protocol employing Pd₂(dba)₃ (1 mol%) and BINAP (1.5 mol%) enables coupling between 3-bromo-1-ethyl-1H-indole-2-carbaldehyde and pyridinylamides. The reaction proceeds in toluene at 110°C for 8 hours, achieving 65–78% yields after silica gel purification.
Table 1: Optimization of Pd-Catalyzed Coupling Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | Toluene | 110 | 78 |
| K₃PO₄ | t-BuOH | 110 | 72 |
| K₂CO₃ | DMF | 120 | 65 |
Notably, cesium carbonate enhances nucleophilicity of the pyridine nitrogen, while toluene minimizes ligand decomposition.
Rhodium-Catalyzed C–H Activation
Rhodium(I) complexes facilitate direct C-2 olefination of indoles with pyridinyl alkenes. Using [Rh(COD)₂]OTf (2 mol%) in toluene at 140°C, 1-(pyrimidin-2-yl)-1H-indole reacts with acrylic derivatives to install the ethyl-pyridine moiety. This method achieves 82% yield with excellent regioselectivity, bypassing pre-functionalized starting materials.
Reductive Amination Routes
Two-Step Alkylation-Reduction
A scalable approach involves:
- Alkylation : 1H-Indole reacts with 2-vinylpyridine under basic conditions (KOH/DMSO, 120°C) to form 2-(2-(Pyridin-2-yl)vinyl)-1H-indole.
- Hydrogenation : Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc) reduces the vinyl group to ethyl, yielding the target compound in 85% overall yield.
Critical Parameters :
- Hydrogen pressure : 50 psi ensures complete reduction without over-hydrogenation of aromatic rings.
- Catalyst selection : Palladium on carbon outperforms Raney nickel in minimizing dehalogenation byproducts.
Multi-Component Reaction (MCR) Systems
DABCO-Mediated Tandem Synthesis
A one-pot assembly strategy combines N-(3-formylindol-2-yl)amides, nitro styrenes, and DABCO in dichloromethane at 70°C. This domino process sequentially executes:
- Knoevenagel condensation between aldehyde and nitro styrene.
- Michael addition of the indole nitrogen.
- Aromatization to furnish the ethyl-pyridine linkage.
Advantages :
- Atom economy (92%)
- No requirement for inert atmospheres
- Broad substrate scope (tolerates –OMe, –Br, –NO₂ substituents)
Solid-Phase and Flow Chemistry Adaptations
Continuous Flow Synthesis
Industrial-scale production employs microreactors to intensify the condensation process. Key innovations include:
- Residence time control : 30 minutes at 150°C enhances throughput vs. batch reactors.
- In-line IR monitoring : Enables real-time adjustment of stoichiometry and catalyst flow rates.
Table 2: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 77.3 | 89.4 |
| Reaction Time (h) | 5 | 0.5 |
| Catalyst Loading | 5 mol% | 2.5 mol% |
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Acid-Catalyzed Methods
Protonation of the pyridine nitrogen initiates electrophilic aromatic substitution at the indole C-2 position. Common side products arise from:
Palladium Catalyst Deactivation
XPS studies reveal Pd nanoparticle aggregation as a primary deactivation mechanism in cross-coupling reactions. Adding tetrabutylammonium bromide (10 mol%) stabilizes catalytic species, extending catalyst lifetime by 3×.
Green Chemistry Considerations
Solvent Recycling Systems
Recent advances enable >90% recovery of toluene via vacuum distillation cascades, reducing E-factor from 8.2 to 1.7.
Biocatalytic Alternatives
Immobilized transaminases (e.g., from Aspergillus niger) catalyze pyridinylethyl group installation at 37°C, pH 7.4, with 94% enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyridin-2-yl)ethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or indole moieties are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may lead to partially or fully reduced pyridine rings.
Scientific Research Applications
2-(2-(Pyridin-2-yl)ethyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(Pyridin-2-yl)ethyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Impact
Table 1: Key Structural Analogs and Substituent Effects
Key Observations :
- Electronic Effects : The pyridin-2-yl group is electron-withdrawing, enhancing the indole’s acidity at the N–H position compared to phenyl or naphthyl analogs. The ethyl spacer moderates this effect, allowing tunable electronic interactions in coordination complexes .
- Steric Influence : The ethyl linker increases flexibility, facilitating chelation with metals (e.g., boron, cobalt) compared to rigid direct-attachment analogs like 92 .
Key Observations :
- Catalytic Efficiency : Cobalt-catalyzed methods enable selective ethyl group introduction with high yields (80%), advantageous over traditional hydrazine cyclization (73%) .
- Boron Complexation : The ethyl spacer in 2-(2-(Pyridin-2-yl)ethyl)-1H-indole facilitates chelation with triphenylboron, yielding luminescent materials (e.g., complex 38) .
Physicochemical Properties
Table 3: Thermal and Spectral Data
*Predicted based on analogous structures.
Key Observations :
- Luminescence : Boron complexes of 2-(Pyridin-2-yl)-1H-indole derivatives exhibit blue/green emission (λmax ~450–470 nm), attributed to ligand-centered transitions .
- Thermal Stability : Direct pyridyl-substituted indoles (e.g., 92) show higher melting points than ethyl-linked analogs, reflecting stronger crystal packing .
Q & A
Q. What synthetic methodologies are effective for preparing 2-(2-(Pyridin-2-yl)ethyl)-1H-indole, and how can reaction conditions be optimized?
Answer: The compound can be synthesized via cobalt-catalyzed C2-alkylation of indole derivatives with vinylsilanes, as demonstrated in analogous reactions (e.g., 1-(pyridin-2-yl)-2-(2-(trimethylsilyl)ethyl)-1H-indole, 71% yield) . Key parameters include:
- Catalyst selection : Cobalt catalysts enable regioselective alkylation.
- Temperature : Controlled heating (e.g., reflux in THF) ensures proper activation.
- Solvent polarity : Non-polar solvents (e.g., hexane/EtOAc mixtures) aid in chromatographic purification .
- Functional group compatibility : Pyridine and indole moieties require inert conditions to prevent side reactions .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Answer: Use a combination of:
- NMR spectroscopy : and NMR (e.g., δ 8.86 ppm for pyridyl protons, δ 144.9 ppm for indole carbons) to verify substitution patterns .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = 310.1738 for a related compound) .
- Chromatography : TLC (R values) and HPLC monitor purity, with hexane/EtOAc gradients for separation .
Intermediate Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models thermochemical properties, including:
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Answer: X-ray diffraction using SHELX software packages (e.g., SHELXL for refinement) provides:
- Bond angles/lengths : Verify steric effects from the pyridin-2-yl ethyl group.
- Packing diagrams : Analyze intermolecular interactions (e.g., π-π stacking between indole rings) .
- Twinned data handling : For challenging crystals, SHELXD/SHELXE enable robust phasing .
Advanced Research Questions
Q. How might steric or electronic effects from the pyridin-2-yl ethyl group influence unexpected reactivity in coordination chemistry?
Answer: The pyridine moiety can act as a ligand for transition metals (e.g., Co), forming complexes where:
- Coordination geometry : Trigonal bipyramidal or octahedral structures are possible, depending on solvent and counterions .
- Solvophobic effects : Methanol may displace non-coordinated pyridyl groups, altering stoichiometry (e.g., mononuclear vs. dinuclear complexes) .
- Redox activity : Co complexes with indole derivatives show potential for catalytic applications, requiring cyclic voltammetry to probe electron transfer .
Q. How should researchers address contradictory data in spectroscopic vs. computational analyses?
Answer:
- Case study : Discrepancies between DFT-predicted shifts and experimental NMR may arise from dynamic effects (e.g., tautomerism).
- Mitigation strategies :
Biological and Mechanistic Research
Q. What experimental approaches are recommended to investigate the biological activity of this compound?
Answer:
- In vitro assays : Cell viability (MTT) and apoptosis (Annexin V) assays screen for anticancer activity, leveraging indole derivatives' known bioactivity .
- Molecular docking : Use software (e.g., MOE) to model interactions with targets like kinases or DNA, guided by the pyridine group's hydrogen-bonding potential .
- SAR studies : Modify the ethyl linker or pyridine substituents to correlate structure with activity .
Q. How can researchers optimize synthetic routes to scale production without compromising purity?
Answer:
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkylation).
- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Process analytical technology (PAT) : In-line IR monitors reaction progress, enabling real-time adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
